molecular formula C14H12N6O B2437552 N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396783-98-4

N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2437552
CAS No.: 1396783-98-4
M. Wt: 280.291
InChI Key: UEYWEGMBXFJGAI-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-10-7-8-15-12(9-10)16-14(21)13-17-19-20(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYWEGMBXFJGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with 2-phenyl-2H-tetrazole-5-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

The compound exhibits a variety of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an alternative to conventional antibiotics.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:

Cell LineIC50 (µM)
A431 (skin cancer)< 10
HepG2 (liver cancer)< 15
MCF7 (breast cancer)< 12

These findings suggest that modifications to the compound's structure may enhance its efficacy against specific tumor types.

Anti-inflammatory Effects

The compound has been evaluated for its ability to modulate inflammatory responses. In vivo studies have shown that it can reduce inflammation markers in animal models, indicating its potential therapeutic application in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Anticancer Activity : A study focused on A431 cells revealed that the compound induced apoptosis via caspase pathway activation, demonstrating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research on derivatives of this compound showed enhanced antimicrobial activity, with one derivative achieving an MIC as low as 10 µg/mL against resistant bacterial strains.
  • Inflammatory Response Modulation : In vivo models indicated that treatment with this compound led to a significant reduction in inflammation markers in arthritis models, suggesting its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound versatile for various applications.

Biological Activity

N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that belongs to the tetrazole family, known for its diverse biological activities. Tetrazoles are recognized for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of 4-methylpyridine with phenyl isocyanate and subsequent cyclization to form the tetrazole ring. The synthesis can be optimized using various catalysts and reaction conditions to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in multiple studies. The compound exhibits a range of activities:

  • Antimicrobial Activity : Research indicates that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some studies have reported that tetrazole derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Analgesic Properties : The compound has been associated with analgesic activity, which could make it beneficial in pain management therapies .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in cancer cells .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, possible mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to pain and inflammation.

Case Studies

Several case studies have explored the efficacy of tetrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related tetrazole compound exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that compounds with similar structures induced cell death in HT-29 colorectal cancer cells, suggesting potential for development as anticancer agents .
  • Analgesic Activity Assessment : Animal models have indicated that certain tetrazole derivatives can significantly reduce pain responses compared to control groups .

Data Tables

The following table summarizes key findings on the biological activity of this compound and related compounds:

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusEffective (MIC 50 μg/mL)
AntifungalCandida albicansModerate activity
CytotoxicityHT-29 (Colorectal cancer)IC50 = 20 μM
AnalgesicMouse modelSignificant pain reduction

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